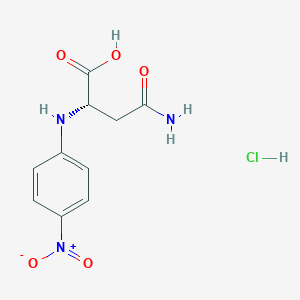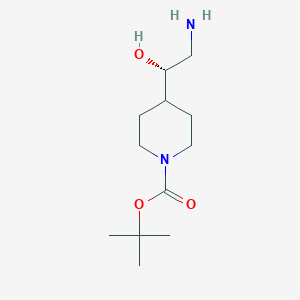
(4-Nitrophenyl)-L-asparagine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)-L-asparagine hydrochloride is a chemical compound that combines the properties of 4-nitrophenyl and L-asparagine with a hydrochloride group
Méthodes De Préparation
The synthesis of (4-Nitrophenyl)-L-asparagine hydrochloride typically involves the reaction of 4-nitrophenyl derivatives with L-asparagine under specific conditions. One common method includes the use of 4-nitrophenyl chloroformate and L-asparagine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
(4-Nitrophenyl)-L-asparagine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and L-asparagine.
Applications De Recherche Scientifique
(4-Nitrophenyl)-L-asparagine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-nitrophenyl group into various molecules.
Biology: The compound is used in enzyme assays to study the activity of enzymes that can cleave the 4-nitrophenyl group.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)-L-asparagine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The L-asparagine moiety can be recognized by enzymes and transporters, facilitating the compound’s entry into cells and its subsequent biological effects .
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)-L-asparagine hydrochloride can be compared with other similar compounds such as:
4-Nitrophenylhydrazine hydrochloride: This compound also contains a 4-nitrophenyl group but differs in its hydrazine moiety, which gives it different chemical reactivity and applications.
4-Nitrophenyl chloroformate: This compound is used as a reagent in organic synthesis and has similar applications in introducing the 4-nitrophenyl group into molecules.
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various derivatives and is used in enzyme assays.
Propriétés
Formule moléculaire |
C10H12ClN3O5 |
|---|---|
Poids moléculaire |
289.67 g/mol |
Nom IUPAC |
(2S)-4-amino-2-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-9(14)5-8(10(15)16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8,12H,5H2,(H2,11,14)(H,15,16);1H/t8-;/m0./s1 |
Clé InChI |
UHDRBXJGCVWPKJ-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)[N+](=O)[O-].Cl |
SMILES canonique |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)

